molecular formula C14H17NO B11889631 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one

Cat. No.: B11889631
M. Wt: 215.29 g/mol
InChI Key: QFQSAHNUIGJCBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one is a compound that belongs to the indole family, which is known for its diverse biological activities and significant role in medicinal chemistry. Indole derivatives are prevalent in many natural products and synthetic drugs, making them a focal point of research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one typically involves the reaction of indole with suitable aldehydes under specific conditions. One common method includes the use of paraformaldehyde and calcium oxide (CaO) in a solvent-free environment . This reaction is carried out under neat conditions, where CaO plays a crucial role in facilitating the reaction.

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indole derivatives are known to interact with cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Uniqueness: 1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one stands out due to its unique structural features and diverse range of biological activities.

Properties

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

1-(1H-indol-3-yl)-3,3-dimethylbutan-2-one

InChI

InChI=1S/C14H17NO/c1-14(2,3)13(16)8-10-9-15-12-7-5-4-6-11(10)12/h4-7,9,15H,8H2,1-3H3

InChI Key

QFQSAHNUIGJCBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.